Dimethyl malate chemical properties and structure
Dimethyl malate chemical properties and structure
An In-depth Technical Guide to Dimethyl Malate: Chemical Properties and Structure
Introduction
Dimethyl malate is a chiral organic compound and a derivative of malic acid, an alpha-hydroxy dicarboxylic acid. As a diester, it possesses two methyl ester functional groups and a secondary alcohol. Its inherent chirality, particularly the readily available (S)-enantiomer, makes it a valuable chiral building block in asymmetric synthesis.[1] This guide provides a comprehensive overview of the chemical structure, physicochemical properties, reactivity, and key experimental protocols related to dimethyl malate, with a focus on its applications for researchers and professionals in drug development and chemical synthesis.
Chemical Structure and Identification
The fundamental structure of dimethyl malate features a four-carbon butanedioic acid backbone with a hydroxyl group at the C-2 position and methyl esters at the C-1 and C-4 positions. The presence of a stereocenter at the C-2 carbon gives rise to two enantiomers, (R)- and (S)-dimethyl malate.
| Identifier | Value | Reference |
| IUPAC Name | Butanedioic acid, hydroxy-, dimethyl ester | [2] |
| Synonyms | Dimethyl (S)-(-)-malate, (S)-(-)-Dimethyl malate | [1] |
| Molecular Formula | C6H10O5 | [1][2][3] |
| Molecular Weight | 162.14 g/mol | [2][3] |
| CAS Number | 617-55-0 ((S)-enantiomer) | [1] |
| SMILES | COC(=O)CC(O)C(=O)OC | [3] |
| InChI | InChI=1S/C6H10O5/c1-10-5(8)3-4(7)6(9)11-2/h4,7H,3H2,1-2H3 | [2][3] |
| InChIKey | YSEKNCXYRGKTBJ-UHFFFAOYSA-N | [2][3] |
Physicochemical Properties
Dimethyl malate is typically a colorless to pale yellow liquid at room temperature with a faint, fruity, or ester-like odor.[1] It exhibits solubility in common organic solvents and has limited solubility in water.[1]
| Property | Value | Reference |
| Appearance | Colorless to pale yellow, transparent liquid/oil | [1] |
| Odor | Faint, fruity, ester-like | [1] |
| Boiling Point | 104-108 °C (at 1 mm Hg) | [4] |
| Density | 1.232 g/mL (at 20 °C) | [4] |
| Solubility | Soluble in organic solvents (ethanol, acetone, ethyl acetate); limited in water | [1] |
| pKa (Predicted) | 11.72 ± 0.20 | [1] |
| Storage Temperature | 2-8°C | [1] |
Reactivity and Stability
Stability: Dimethyl malate is stable under standard conditions. Recommended storage is at 2-8°C to maintain its integrity.[1]
Reactivity: The reactivity of dimethyl malate is dictated by its three functional groups: two methyl esters and one secondary alcohol.
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Ester Groups: The ester functionalities can undergo hydrolysis under acidic or basic conditions to yield methanol and malic acid or its monomethyl ester. They can also participate in transesterification reactions.
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Hydroxyl Group: The secondary alcohol can be oxidized to a ketone (dimethyl oxaloacetate) or undergo further esterification or etherification reactions.
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Chirality: As a chiral molecule, its stereocenter is often preserved throughout reactions, making it an excellent starting material for synthesizing other chiral molecules. It is frequently used as a chiral synthon in the pharmaceutical and fine chemical industries.[1][4]
Experimental Protocols
Synthesis of Dimethyl L-Malate
Dimethyl malate is commonly synthesized via the Fischer esterification of malic acid with methanol, using a strong acid catalyst like sulfuric acid.[1]
Methodology:
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Dissolve L-malic acid in an excess of methanol.
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Add a catalytic amount of concentrated sulfuric acid to the solution.
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Heat the mixture to reflux and maintain for several hours to drive the reaction to completion.
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After the reaction, cool the mixture and remove the excess methanol under reduced pressure.
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Neutralize the residue with a saturated sodium bicarbonate solution.
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Extract the aqueous phase multiple times with an organic solvent, such as ethyl acetate.[4]
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Combine the organic extracts and wash sequentially with water and saturated brine to remove impurities.[4]
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Dry the organic layer over an anhydrous drying agent (e.g., anhydrous sodium sulfate).[4]
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Filter to remove the drying agent and concentrate the filtrate under reduced pressure to yield the crude dimethyl L-malate as an oil.[4]
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Further purification can be achieved through vacuum distillation.
Spectroscopic Analysis
Confirmation of the structure and purity of synthesized dimethyl malate is typically achieved through spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.
Methodology:
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Sample Preparation: Prepare a dilute solution of the purified dimethyl malate in a suitable deuterated solvent (e.g., CDCl₃) for NMR analysis. For IR, a neat liquid film can be prepared between salt plates.
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Data Acquisition:
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¹H NMR: Acquire the proton NMR spectrum. Expected signals would include two distinct singlets for the two non-equivalent methyl ester protons, and multiplets for the methine (CH-OH) and methylene (CH₂) protons of the malate backbone, along with a signal for the hydroxyl proton.
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¹³C NMR: Acquire the proton-decoupled carbon NMR spectrum to identify the six unique carbon environments: two carbonyl carbons, two methoxy carbons, one methine carbon, and one methylene carbon.
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IR Spectroscopy: Acquire the infrared spectrum. Key absorbances are expected for the O-H stretch (broad, ~3500 cm⁻¹), C-H stretches (~2900-3000 cm⁻¹), and a strong C=O stretch for the ester groups (~1740 cm⁻¹).
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Data Analysis: Integrate the signals in the ¹H NMR to confirm proton ratios. Compare the chemical shifts and coupling constants to known literature values to verify the structure.
Applications in Drug Development
The primary value of dimethyl malate in drug development lies in its utility as a chiral precursor. The defined stereochemistry of (S)- or (R)-dimethyl malate allows for its incorporation into complex target molecules, ensuring the correct stereoisomer of the final drug substance is produced. This is critical as different enantiomers of a drug can have vastly different pharmacological activities and safety profiles.
It has been specifically employed as a chiral synthon for preparing cytochrome P450 metabolites of arachidonic acid and in the synthesis of cyclic sulfolanes that show potential as HIV-1 protease inhibitors.[4]
